6-(Cyclohexylamino)pyrimidin-4(1H)-one
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Overview
Description
6-(Cyclohexylamino)pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclohexylamino group at the 6-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylamino)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
6-(Cyclohexylamino)pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenines: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their inhibitory activity against certain enzymes and have applications in medicinal chemistry.
Uniqueness
6-(Cyclohexylamino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylamino group provides steric and electronic effects that can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
61667-06-9 |
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Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-(cyclohexylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O/c14-10-6-9(11-7-12-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13,14) |
InChI Key |
NVRFMCKGRRJHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)NC=N2 |
Origin of Product |
United States |
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